molecular formula C13H13N3O2S B1176547 Collismycin B CAS No. 158792-25-7

Collismycin B

Cat. No.: B1176547
CAS No.: 158792-25-7
M. Wt: 275.33 g/mol
InChI Key:
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Description

Collismycin B is a natural product belonging to the class of 2,2’-bipyridine antibiotics. It is structurally characterized by a sulfur-containing group, which distinguishes it from other related compounds such as caerulomycins. This compound is known for its potent biological activities, including antibacterial, antifungal, and neuroprotective properties .

Preparation Methods

Collismycin B is typically produced by the bacterium Streptomyces roseosporus. The biosynthesis involves a complex assembly line of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). These enzymes facilitate the formation of the 2,2’-bipyridine core through a series of modular biosynthetic processes . Industrial production methods often involve the fermentation of Streptomyces cultures under controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Collismycin B undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted bipyridines .

Scientific Research Applications

Mechanism of Action

Collismycin B exerts its effects primarily through its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in target organisms, leading to their inhibition or death. The compound’s sulfur-containing group plays a crucial role in its binding affinity and specificity for metal ions . Additionally, this compound can interfere with the biosynthesis of bacterial cell walls and inhibit key enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Collismycin B is structurally and functionally similar to caerulomycins, another class of 2,2’-bipyridine antibiotics. Both compounds share the 2,2’-bipyridine core but differ in their substitution patterns. This compound contains a sulfur-containing group, whereas caerulomycins do not . This difference imparts unique biological activities to this compound, such as enhanced neuroprotective properties and distinct antibacterial spectra .

Similar compounds include:

Properties

IUPAC Name

(NZ)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMIPUYCWIEAW-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=C1SC)/C=N\O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158792-25-7
Record name Collismycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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